tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate mechanism of action
tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action for tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate
Abstract
tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate is a synthetic organic compound whose specific biological mechanism of action is not yet characterized in publicly available literature. Its structure, combining a cyanoacetate moiety with a chloropyridine ring, suggests potential as a biologically active agent, likely as an enzyme inhibitor or a modulator of protein-protein interactions. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven framework for systematically elucidating the mechanism of action (MoA) of such an uncharacterized small molecule. We will move from initial structural hypotheses to definitive target identification, validation, and pathway analysis, grounding each step in established, self-validating experimental systems.
Introduction and Structural Hypothesis Generation
The molecule tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate is a compound of interest due to its chemical features, which are prevalent in many known bioactive molecules. The absence of a defined MoA necessitates a structured, multi-pronged investigational approach. Understanding how a novel compound exerts its effects is a cornerstone of drug discovery, paving the way for its development as a molecular probe or a therapeutic agent with well-defined on- and off-target effects.[1]
1.1. Core Structural Features and Potential Bioactivity
A rational investigation begins with an analysis of the compound's constituent parts:
-
Cyanoacetate Group (-CH(CN)COOR): The electron-withdrawing nature of the cyano and ester groups makes the alpha-carbon proton acidic, rendering this moiety a versatile nucleophile in organic synthesis. In a biological context, the cyano group is a key feature in various enzyme inhibitors. For instance, cyanoacrylamide moieties are known to act as reversible covalent inhibitors of kinases like TAK1 by interacting with cysteine residues in the active site.[2] Other cyanoacetic acid derivatives have been developed as inhibitors of enzymes such as aldose reductase (ALR2).[3]
-
5-Chloropyridine Moiety: This heterocyclic ring is a common scaffold in medicinal chemistry. The chlorine atom can influence the electronic properties and metabolic stability of the molecule, while the pyridine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
-
tert-Butyl Ester: This bulky ester group increases the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic properties. It may also function as a protecting group, potentially being hydrolyzed by intracellular esterases to reveal an active carboxylic acid.
Based on these features, a primary hypothesis is that the compound functions as an enzyme inhibitor . The specific class of enzyme is unknown, but kinases, proteases, and metabolic enzymes that are known to be targeted by cyano-containing small molecules are logical starting points.
A Systematic Workflow for Mechanism of Action Elucidation
We propose a multi-phase, iterative workflow designed to progressively narrow the field of potential targets and ultimately define the precise molecular mechanism. This process begins with broad phenotypic screening and funnels down to specific biochemical and cellular validation.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
4.2. Method 2: Affinity Chromatography-Mass Spectrometry
Principle: This direct biochemical method uses a modified version of the compound as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. [4] Experimental Protocol: Affinity Pulldown
-
Probe Synthesis: Synthesize an analogue of the compound with a linker and an affinity tag (e.g., biotin). It is critical to ensure this new probe retains the biological activity of the parent compound.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.
-
Lysate Preparation: Prepare a native protein lysate from a large batch of sensitive cells (e.g., Jurkat).
-
Affinity Pulldown: Incubate the cell lysate with the probe-coated beads. To identify specific binders, include a control where the lysate is pre-incubated with an excess of the original, non-tagged compound to outcompete the probe for binding to the target.
-
Washing: Wash the beads extensively with buffer to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe pulldown compared to control beads and whose binding is competed away by the excess free compound.
Phase 3: Target Validation and Mechanistic Characterization
Identifying a list of putative targets is not sufficient. This phase rigorously validates the interaction and begins to define its nature.
5.1. Biochemical Validation: Enzyme Inhibition Assays
Rationale: Once a candidate enzyme target is identified (e.g., a kinase, "Kinase X"), its inhibition by the compound must be confirmed using a purified, recombinant version of the protein. [5] Experimental Protocol: In Vitro Kinase Assay (IC₅₀ Determination)
-
Assay Setup: In a 384-well plate, combine recombinant Kinase X, its specific peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate across a range of concentrations (e.g., 11-point serial dilution).
-
Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ADP produced (e.g., ADP-Glo™, Promega).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Follow-up Mechanistic Studies:
-
Mode of Inhibition: Perform kinetic studies by measuring reaction rates at various concentrations of both the substrate (ATP) and the inhibitor. Plotting the data on a Lineweaver-Burk plot can distinguish between competitive, non-competitive, and uncompetitive inhibition. [6]* Reversibility: To test for reversibility, pre-incubate the enzyme with a high concentration of the inhibitor. Then, rapidly dilute the mixture and measure the recovery of enzyme activity over time. A rapid recovery suggests a reversible inhibitor, while no recovery suggests an irreversible one. [7] 5.2. Cellular Target Engagement and Genetic Validation
Confirming that the compound engages the target in living cells is paramount. CETSA, as described in section 4.1, is a powerful tool for this. Furthermore, genetic methods can definitively link the target protein to the observed phenotype.
Experimental Protocol: CRISPR/Cas9 Knockout Validation
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to create a stable knockout of the gene encoding the target protein (e.g., KINASEX) in the sensitive cell line (e.g., Jurkat).
-
Confirm Knockout: Verify the absence of the target protein expression via Western Blot.
-
Phenotypic Assay: Perform the original cell viability assay on both the wild-type and the knockout cell lines.
-
Interpretation: If the knockout cells become resistant to the compound (i.e., the GI₅₀ significantly increases), it provides strong evidence that the compound's cytotoxic effect is mediated through the inhibition of that specific target.
Phase 4: Pathway Analysis
The final step is to understand how inhibiting the validated target leads to the observed cellular phenotype. This involves mapping the downstream signaling consequences of target engagement.
Experimental Protocol: Phosphoproteomic Analysis
-
Cell Treatment and Lysis: Treat sensitive cells with the compound at its IC₅₀ concentration for various time points (e.g., 1, 6, 24 hours). Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Use titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides from the complex mixture.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation across the proteome.
-
Bioinformatic Analysis: Use pathway analysis software (e.g., Ingenuity Pathway Analysis, GSEA) to identify signaling pathways that are significantly altered by the compound treatment. This can reveal the downstream nodes affected by the inhibition of the primary target, connecting the molecular MoA to the cellular outcome.
Conclusion
Elucidating the mechanism of action for an uncharacterized compound like tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate is a systematic, multi-disciplinary endeavor. It requires a logical progression from broad phenotypic observation to specific, unbiased target identification, followed by rigorous biochemical and cellular validation. By integrating orthogonal approaches such as CETSA and affinity-based proteomics with genetic and systems-level pathway analysis, researchers can build a high-confidence, self-validating case for a specific molecular mechanism. This foundational knowledge is indispensable for the rational development of any novel small molecule into a valuable research tool or a potential therapeutic agent.
References
-
Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
-
Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Nelson, S. G. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Terstiege, I., & Lüscher, B. (2021). Target Identification of Bioactive Natural Products. Frontiers in Chemistry, 9, 761609. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells via thermal stabilization of the target protein. Science, 341(6141), 84-87. [Link]
-
Lee, H. J., & Kim, Y. S. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
-
Maffioli, S. I., Ciamei, M., Angius, F., D'Alfonso, S., Mazzetti, C., & Carzaniga, R. (2014). Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives. Journal of Medicinal Chemistry, 57(11), 4889-4903. [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Eggert, U. S. (2013). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Chemistry & Biology, 20(3), 311-320. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
Sources
- 1. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
